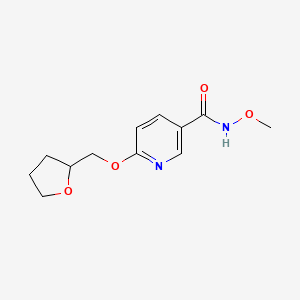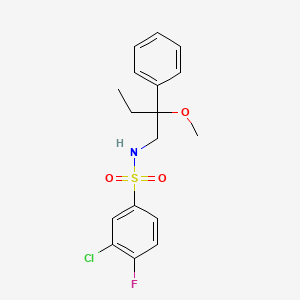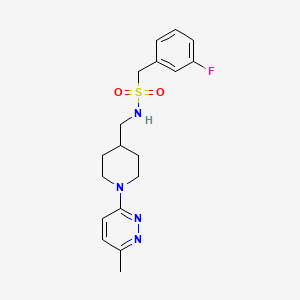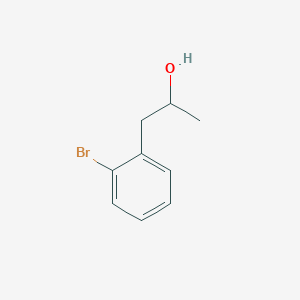![molecular formula C18H15BrN2O3S B2483672 (E)-2-((2-bromobenzoyl)imino)-3-méthyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate d'éthyle CAS No. 865545-09-1](/img/structure/B2483672.png)
(E)-2-((2-bromobenzoyl)imino)-3-méthyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C18H15BrN2O3S and its molecular weight is 419.29. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé « (E)-2-((2-bromobenzoyl)imino)-3-méthyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate d'éthyle », également connu sous le nom d'« (2E)-2-[(2-bromobenzoyl)imino]-3-méthyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate d'éthyle ».
Agents antibactériens
Dérivés thiazoliques :, y compris le composé en question, ont montré une activité antibactérienne significative. Ces composés peuvent inhiber la croissance de diverses bactéries Gram-positives et Gram-négatives, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens . Cette application est cruciale dans la lutte contre les souches bactériennes résistantes aux antibiotiques.
Recherche anticancéreuse
Les dérivés thiazoliques sont également explorés pour leurs propriétés anticancéreuses. La structure unique de ces composés leur permet d'interférer avec la prolifération des cellules cancéreuses et d'induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses . Cela les rend précieux dans le développement de nouvelles thérapies contre le cancer.
Agents anti-inflammatoires
La structure du composé suggère de potentielles propriétés anti-inflammatoires. Les dérivés thiazoliques peuvent inhiber la production de cytokines pro-inflammatoires, qui sont impliquées dans la réponse inflammatoire . Cette application est particulièrement pertinente pour le traitement des maladies inflammatoires chroniques.
Propriétés antioxydantes
Des recherches ont indiqué que les dérivés thiazoliques possèdent des propriétés antioxydantes. Ces composés peuvent neutraliser les radicaux libres, réduisant le stress oxydatif et potentiellement empêchant les dommages aux cellules et aux tissus . Cette application est significative dans le contexte des maladies liées au stress oxydatif, telles que les maladies neurodégénératives.
Dispositifs optoélectroniques
Les dérivés thiazoliques sont également utilisés dans le domaine de l'optoélectronique. Leur squelette planaire et rigide, ainsi qu'une structure π-conjuguée étendue, les rendent adaptés à une utilisation dans les cellules solaires sensibilisées à la lumière et les transistors à effet de champ organiques . Ces propriétés sont cruciales pour le développement de dispositifs optoélectroniques efficaces et stables.
Synthèse organique
Le composé peut être utilisé comme intermédiaire en synthèse organique. Sa structure unique lui permet de participer à diverses réactions chimiques, conduisant à la synthèse de molécules plus complexes . Cette application est essentielle pour développer de nouveaux matériaux et médicaments.
Agents antituberculeux
Les dérivés thiazoliques ont montré un potentiel prometteur comme agents antituberculeux. Ils peuvent inhiber la croissance de Mycobacterium tuberculosis, la bactérie responsable de la tuberculose . Cette application est particulièrement importante compte tenu de l'augmentation des souches de tuberculose résistantes aux médicaments.
Inhibition enzymatique
Le composé peut agir comme un inhibiteur enzymatique, interférant avec l'activité d'enzymes spécifiques impliquées dans divers processus biologiques . Cette application est précieuse pour le développement de nouveaux médicaments qui ciblent des enzymes spécifiques, ce qui pourrait traiter un large éventail de maladies.
Ces applications mettent en évidence la polyvalence et le potentiel des dérivés thiazoliques dans divers domaines de la recherche scientifique. Si vous avez des questions spécifiques ou si vous avez besoin de plus amples détails sur l'une de ces applications, n'hésitez pas à demander !
Activité antibactérienne du thiazole et de ses dérivés : une revue Méthodologies de synthèse vers les thiazolothiazoles (microrévision)
Mécanisme D'action
Target of Action
It’s worth noting that thiazole derivatives have been found to show significant antibacterial activity against various bacteria and pathogens . They have also been associated with anti-inflammatory and analgesic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate their anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition of the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes respectively . These pathways play a crucial role in inflammation and pain, and their inhibition is believed to mediate the anti-inflammatory effects of thiazole derivatives .
Result of Action
Thiazole derivatives have been associated with significant antibacterial, anti-inflammatory, and analgesic activities . These effects are believed to result from the compound’s interaction with its targets and its impact on various biochemical pathways .
Propriétés
IUPAC Name |
ethyl 2-(2-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-3-24-17(23)11-8-9-14-15(10-11)25-18(21(14)2)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLAAGJHCAULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)


![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2483596.png)
![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)pyridazine](/img/structure/B2483597.png)

![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide](/img/structure/B2483602.png)
![ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2483603.png)

![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2483607.png)
![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)
amine hydrochloride](/img/structure/B2483612.png)
